molecular formula C10H17N3O2 B14656350 Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate CAS No. 40657-71-4

Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate

Cat. No.: B14656350
CAS No.: 40657-71-4
M. Wt: 211.26 g/mol
InChI Key: XJOUCVNAHXQYBY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate is an organic compound with the molecular formula C10H17N3O2. This compound is characterized by the presence of an ethyl ester group, an amino group, a butylamino group, and a cyano group attached to a prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate typically involves the condensation of ethyl cyanoacetate with butylamine and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(methylamino)-2-cyanoprop-2-enoate
  • Ethyl 3-amino-3-(ethylamino)-2-cyanoprop-2-enoate
  • Ethyl 3-amino-3-(propylamino)-2-cyanoprop-2-enoate

Uniqueness

Ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate is unique due to the presence of the butylamino group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

40657-71-4

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 3-amino-3-(butylamino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C10H17N3O2/c1-3-5-6-13-9(12)8(7-11)10(14)15-4-2/h13H,3-6,12H2,1-2H3

InChI Key

XJOUCVNAHXQYBY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=C(C#N)C(=O)OCC)N

Origin of Product

United States

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